Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate
CAS No.: 112933-48-9
Cat. No.: VC7021521
Molecular Formula: C11H11BrO2
Molecular Weight: 255.111
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112933-48-9 |
|---|---|
| Molecular Formula | C11H11BrO2 |
| Molecular Weight | 255.111 |
| IUPAC Name | methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
| Standard InChI | InChI=1S/C11H11BrO2/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)10/h3,5-6,10H,2,4H2,1H3 |
| Standard InChI Key | HPFPEFZNIZENAN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCC2=C1C=CC(=C2)Br |
Introduction
Structural and Physicochemical Properties
Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate belongs to the indene derivative family, featuring a bicyclic framework comprising a benzene ring fused to a cyclopentene ring. The bromine atom at the 5-position and the methyl ester group at the 1-position dominate its chemical behavior. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 112933-48-9 |
| Molecular Formula | |
| Molecular Weight | 255.111 g/mol |
| IUPAC Name | methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate |
| SMILES | COC(=O)C1CCC2=C1C=CC(=C2)Br |
| InChI Key | HPFPEFZNIZENAN-UHFFFAOYSA-N |
| PubChem CID | 13840001 |
| Solubility | Not publicly available |
The bromine atom introduces steric and electronic effects, enhancing susceptibility to nucleophilic substitution, while the ester group enables participation in condensation and hydrolysis reactions.
Synthesis and Optimization Strategies
Bromination of Indene Precursors
The synthesis begins with bromination of a dihydroindene precursor, typically using reagents such as bromine () or -bromosuccinimide (NBS). Reaction conditions—temperature, solvent polarity, and catalyst presence—critically influence regioselectivity and yield. For example, radical bromination with NBS in carbon tetrachloride () under ultraviolet light preferentially targets the 5-position due to the stability of the resulting radical intermediate.
Esterification of Carboxylic Acid Intermediates
Following bromination, esterification of the carboxylic acid intermediate at the 1-position is achieved via Fischer esterification. This involves refluxing with methanol () in the presence of an acid catalyst, such as sulfuric acid (). The reaction proceeds through a nucleophilic acyl substitution mechanism, with water removal driving completion.
Purification and Yield Enhancement
Purification often employs column chromatography or recrystallization to isolate the product from unreacted starting materials and byproducts. Optimizing solvent systems (e.g., hexane-ethyl acetate mixtures) and controlling reaction temperatures (typically 60–80°C) are essential for achieving >80% purity.
Reactivity and Mechanistic Insights
Nucleophilic Substitution at the 5-Position
The bromine atom at the 5-position serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For instance, reaction with sodium methoxide () in dimethylformamide (DMF) substitutes bromine with a methoxy group, forming methyl 5-methoxy-2,3-dihydro-1H-indene-1-carboxylate.
Electrophilic Addition to the Dihydroindene Ring
The partially saturated cyclopentene ring undergoes electrophilic addition reactions. For example, hydrochlorination with hydrogen chloride () in dichloromethane () adds a chlorine atom across the double bond, yielding a dichloro derivative.
Ester Group Transformations
The methyl ester participates in transesterification and hydrolysis. Alkaline hydrolysis with sodium hydroxide () produces the corresponding carboxylic acid, while aminolysis with primary amines generates amide derivatives.
Applications in Scientific Research
Organic Synthesis Building Block
This compound’s dual functionality makes it a versatile intermediate. For example:
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Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aromatic groups, enabling access to biaryl structures.
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Heterocycle Synthesis: Cyclization with hydrazines forms pyrazoline derivatives, which are scaffolds in drug discovery.
Medicinal Chemistry Explorations
Preliminary studies suggest bioactivity:
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Anticancer Potential: Analogous indene derivatives inhibit tubulin polymerization, disrupting mitosis in cancer cells.
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Antimicrobial Activity: The bromine atom may enhance membrane permeability, potentiating effects against Gram-positive bacteria.
Comparative Analysis with Related Compounds
| Compound | Substituents | Key Differences |
|---|---|---|
| 5-Chloro-2,3-dihydro-1H-indene-1-carboxylate | Cl at 5-position | Lower reactivity in SNAr due to weaker leaving group |
| 1-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid | Carboxylic acid at 1-position | Higher solubility in aqueous media |
| 5-Bromo-1-ethyl-2,3-dihydro-1H-indene-1-carboxylate | Ethyl ester at 1-position | Altered pharmacokinetics due to increased lipophilicity |
The presence of both bromine and methyl ester groups in Methyl 5-bromo-2,3-dihydro-1H-indene-1-carboxylate confers a balance of reactivity and stability unmatched by analogs.
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